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Executive Summary

SGC-CBP30 is a potent and selective chemical probe that acts as an inhibitor of the
bromodomains of the CREB-binding protein (CBP) and p300.[1][2][3] These two proteins are
highly homologous transcriptional co-activators crucial to a multitude of cellular processes,
including cell proliferation, differentiation, and inflammation.[4][5] By competitively binding to
the acetyl-lysine binding pocket of the CBP/p300 bromodomain, SGC-CBP30 displaces these
proteins from chromatin, leading to a highly specific modulation of gene expression. This guide
provides an in-depth overview of the mechanism of action of SGC-CBP30, its quantitative
biochemical and cellular activities, detailed experimental protocols for its characterization, and
its impact on gene transcription.

Introduction to SGC-CBP30 and its Targets:
CBPI/p300

The E1A binding protein p300 (EP300) and the CREB-binding protein (CREBBP or CBP) are
histone acetyltransferases (HATS) that play a pivotal role as transcriptional co-activators.[5][6]
They do not bind DNA directly but are recruited to gene promoters and enhancers by
interacting with a vast array of transcription factors.[1][6] Once recruited, they facilitate gene
expression through two primary mechanisms:
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e Chromatin Remodeling: Their intrinsic HAT activity leads to the acetylation of lysine residues
on histone tails, which neutralizes their positive charge and relaxes the chromatin structure,
making the DNA more accessible to the transcriptional machinery.[6]

o Scaffolding: They act as a scaffold, recruiting and stabilizing the assembly of the basal
transcription machinery, including RNA polymerase Il, at the promoter.[6]

The bromodomain of CBP and p300 is a protein module that recognizes and binds to
acetylated lysine residues, a key mechanism for tethering the CBP/p300 complex to acetylated
chromatin and facilitating its co-activator function.[4] Dysregulation of CBP/p300 activity is
implicated in various diseases, including cancer and inflammatory disorders, making their
bromodomains attractive therapeutic targets.[4][5]

Mechanism of Action of SGC-CBP30

SGC-CBP30 is a small molecule inhibitor that selectively targets the bromodomains of CBP
and p300.[1][2] It functions as an acetyl-lysine mimetic, competitively binding to the
bromodomain pocket and preventing its interaction with acetylated histones and other
acetylated proteins.[7] This displacement from chromatin leads to a downstream modulation of
the expression of a specific subset of genes regulated by CBP/p300. Transcriptional profiling
studies have shown that the effect of SGC-CBP30 on gene expression is more restricted
compared to pan-BET bromodomain inhibitors like JQ1, suggesting a more targeted
therapeutic window with potentially fewer side effects.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for SGC-CBP30 from various
biochemical and cellular assays.

Table 1: Biochemical Activity of SGC-CBP30
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Target Assay Type Kd (nM) IC50 (nM) Reference(s)
Isothermal
CBP Titration 21 [7]
Calorimetry (ITC)
Isothermal
p300 Titration 32 [7]
Calorimetry (ITC)
CBP Cell-free assay 21 -69 [5]
p300 Cell-free assay 38 [3][5]
Isothermal
BRD4(1) Titration 885 [7]
Calorimetry (ITC)
Isothermal
BRD4(2) Titration >20,000 [9]
Calorimetry (ITC)
Table 2: Cellular Activity of SGC-CBP30
) ] Reference(s
Cell Line Assay Type Endpoint EC50 (pM) IC50 (pM) |
Inhibition of
HEK293 NanoBRET CBP-Histone 0.28 [4]
H3.3 binding
) Reduction in
Quantigene
AMO1 MYC 2.7 [2]
plex assay )
expression
Inhibition of
Luciferase o
doxorubicin-
RKO reporter ) 15 [2]
stimulated
assay o
p53 activity
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Signaling Pathways and Experimental Workflows
CBP/p300 Transcriptional Activation Pathway

The following diagram illustrates the general mechanism of CBP/p300-mediated transcriptional
activation and the inhibitory action of SGC-CBP30.

Cellular

Click to download full resolution via product page

CBP/p300 transcriptional activation and SGC-CBP30 inhibition.

Experimental Workflow: Chromatin Immunoprecipitation
followed by Sequencing (ChlP-seq)

This workflow outlines the key steps in a ChlP-seq experiment to identify the genomic regions
where CBP/p300 binding is affected by SGC-CBP30 treatment.
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ChliP-seq workflow for studying SGC-CBP30 effects.
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Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChiP) Protocol

This protocol is adapted for studying the effect of SGC-CBP30 on CBP/p300 chromatin
occupancy.

Materials:

Cells of interest

e SGC-CBP30 (and DMSO as vehicle control)

o Formaldehyde (37%)

e Glycine

e PBS (ice-cold)

o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

o Chromatin shearing buffer

e Anti-CBP or anti-p300 antibody (ChlIP-grade)

e Control IgG antibody

o Protein A/G magnetic beads

o Wash buffers (low salt, high salt, LiCl)

e Elution buffer

e Proteinase K

¢ RNase A

DNA purification kit

Procedure:
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Cell Treatment: Culture cells to ~80-90% confluency. Treat with the desired concentration of
SGC-CBP30 or DMSO for the specified time.

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes
at room temperature with gentle shaking. Quench the reaction by adding glycine to a final
concentration of 125 mM and incubate for 5 minutes.

Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by
centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice.

Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of
200-500 bp. Centrifuge to pellet cell debris.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-
cleared chromatin with anti-CBP, anti-p300, or control IgG antibody overnight at 4°C with
rotation.

Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at
4°C to capture the antibody-protein-DNA complexes.

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
wash buffer, and TE buffer to remove non-specifically bound material.

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-
links by incubating at 65°C overnight.

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein,
respectively. Purify the DNA using a DNA purification kit. The purified DNA is ready for
analysis by gPCR or for library preparation for ChlP-seq.

NanoBRET™ Target Engagement Assay Protocol

This protocol is for quantifying the intracellular binding of SGC-CBP30 to the CBP

bromodomain.

Materials:

e HEK?293 cells
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o Expression vectors for NanoLuc®-CBP bromodomain fusion protein and HaloTag®-Histone
H3.3

» Transfection reagent

e Opti-MEM® | Reduced Serum Medium
 NanoBRET™ Nano-Glo® Substrate

e NanoBRET™ 618 Ligand

e SGC-CBP30

o White, 96-well assay plates
Procedure:

e Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP bromodomain and
HaloTag®-Histone H3.3 expression vectors.

o Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white 96-well
plate.

o Compound Treatment: Prepare serial dilutions of SGC-CBP30. Add the diluted compound to
the cells and incubate.

e Ligand and Substrate Addition: Add the NanoBRET™ 618 Ligand (the energy acceptor) to
the cells. Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate (the
luciferase substrate).

» Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm)
using a plate reader equipped for BRET measurements.

o Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET
ratio against the concentration of SGC-CBP30 to determine the EC50 value.
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Fluorescence Recovery After Photobleaching (FRAP)

Protocol

This protocol can be used to assess the effect of SGC-CBP30 on the mobility of CBP or p300
within the nucleus.

Materials:

Cells expressing a fluorescently tagged (e.g., GFP) CBP or p300

Glass-bottom imaging dishes

Confocal microscope with FRAP capabilities

SGC-CBP30

Procedure:
o Cell Preparation: Plate cells expressing GFP-CBP or GFP-p300 on glass-bottom dishes.
e Compound Treatment: Treat the cells with SGC-CBP30 or DMSO for the desired time.

¢ Image Acquisition (Pre-bleach): Acquire a few images of the nucleus at low laser power to
establish the baseline fluorescence intensity.

» Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI)
within the nucleus.

¢ Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of
images at low laser power to monitor the recovery of fluorescence in the bleached ROI as
unbleached fluorescent proteins move into the area.

o Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize
the recovery data and fit to a curve to determine the mobile fraction and the half-time of
recovery. An acceleration in FRAP recovery, as observed with SGC-CBP30, indicates a
displacement of the protein from a less mobile, chromatin-bound state to a more mobile,
unbound state.
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Impact on Gene Transcription

Treatment of cells with SGC-CBP30 leads to a selective alteration in gene expression. RNA-
sequencing (RNA-seq) analysis has revealed that SGC-CBP30 treatment results in the
downregulation of a specific set of genes, many of which are involved in inflammatory
responses and cell identity.[4][10] For instance, in human T helper cells, SGC-CBP30 strongly
reduces the secretion of the pro-inflammatory cytokine IL-17A.[8] In multiple myeloma cells,
SGC-CBP30 has been shown to downregulate the expression of the transcription factor IRF4
and the oncogene MYC.[4] These findings highlight the critical role of the CBP/p300
bromodomain in maintaining the expression of key genes involved in disease pathogenesis
and underscore the therapeutic potential of selective inhibitors like SGC-CBP30.

Conclusion

SGC-CBP30 is an invaluable tool for elucidating the role of the CBP/p300 bromodomain in
gene transcription. Its high potency and selectivity allow for the precise dissection of
CBP/p300-dependent transcriptional programs. The data and protocols presented in this guide
provide a comprehensive resource for researchers and drug development professionals
seeking to utilize SGC-CBP30 to investigate the biological functions of CBP/p300 and to
explore the therapeutic potential of targeting their bromodomains in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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